molecular formula C11H15BrN2O2S B1399278 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine CAS No. 1316220-25-3

2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine

Cat. No. B1399278
M. Wt: 319.22 g/mol
InChI Key: SWSYGNXWXYJDEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .


Molecular Structure Analysis

While specific molecular structure analysis for 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine was not found, a similar compound, 3-bromo-2-Hydroxypyridine, has been studied using both DFT and HF methods . The molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine has been utilized as a substrate for synthesizing new cyanopyridine derivatives, which exhibit significant antimicrobial activity against a range of aerobic and anaerobic bacteria. These derivatives, including 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo, have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various bacterial strains (Bogdanowicz et al., 2013).

Bromination Methods in Organic Synthesis

This compound is also involved in the study of brominations of methylpyridines in fuming sulfuric acid, which has been found effective in yielding bromo derivatives substituted in the pyridine nucleus with excellent yields. Such bromination reactions are valuable for synthetic methods in organic chemistry (Does & Hertog, 2010).

Application in Heterocyclic Compound Synthesis

Moreover, 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine has been used in the synthesis and reaction study of 3-acetyl-6-methyl-2-(methylthio)pyridine. This includes its application in bromination reactions under various conditions, leading to the synthesis of various heterocyclic compounds (Zav’yalova et al., 2009).

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

It plays a role in the efficient synthesis of novel pyridine-based derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These synthesized pyridine derivatives have been studied for their potential use as chiral dopants for liquid crystals and have shown significant biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Safety And Hazards

While specific safety data for 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine was not found, similar compounds like 2-Bromo-6-methylpyridine are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, fatal in contact with skin, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSYGNXWXYJDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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